molecular formula C16H12BrN3O B7644690 5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide

5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No. B7644690
M. Wt: 342.19 g/mol
InChI Key: IYCVRNYRUXOJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPC is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress and neuroinflammation. This compound has also been shown to inhibit the activity of HDACs and PKC, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various cellular processes. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide, including the development of new derivatives with improved solubility and potency. This compound could also be studied for its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a lead compound for drug discovery.

Synthesis Methods

5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 4-bromobenzonitrile with phenylhydrazine followed by the reaction with ethyl acetoacetate. Another method involves the reaction of 4-bromobenzaldehyde with phenylhydrazine followed by the reaction with ethyl acetoacetate. The final product is obtained by the reaction of the intermediate compound with ammonium acetate.

Scientific Research Applications

5-(4-bromophenyl)-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, this compound has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and neuroinflammation. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

3-(4-bromophenyl)-N-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O/c17-12-8-6-11(7-9-12)14-10-15(20-19-14)16(21)18-13-4-2-1-3-5-13/h1-10H,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCVRNYRUXOJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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